molecular formula C9H11Cl2N3S B2361208 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride CAS No. 2155852-54-1

4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B2361208
CAS No.: 2155852-54-1
M. Wt: 264.17
InChI Key: KCJDYCLFSTWJDZ-UHFFFAOYSA-N
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Description

“4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water .


Molecular Structure Analysis

The compound contains a thiazole ring and a pyridine ring, which are aromatic and contribute to the stability of the molecule. The presence of nitrogen and sulfur atoms in the rings also allows for the formation of hydrogen bonds .


Chemical Reactions Analysis

Thiazoles and pyridines are both reactive towards electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. Generally, compounds containing thiazole and pyridine rings are stable and can form hydrogen bonds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine have been synthesized and tested for antimicrobial activities. One study synthesized various derivatives containing the thiazole moiety and tested them against different microorganisms, showing potential in antimicrobial applications (Abdelhamid et al., 2010).

Histone Lysine Demethylase Inhibition

Compounds derived from 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases, specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. This discovery is significant in the field of epigenetics and cancer research, as these inhibitors have shown cellular permeability and inhibition of demethylation in cell-based assays (Bavetsias et al., 2016).

Synthesis of Heterocyclic Compounds

Several studies have explored the reactions of 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine with various nucleophiles to form heterocyclic compounds. These studies are significant in organic chemistry for the synthesis of new chemical entities, which can have applications in pharmaceuticals and materials science (Sokolov & Aksinenko, 2010).

Structural Characterization and Polymorphism

Research on the structural characterization of derivatives of 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine revealed insights into polymorphism and molecular conformations. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can influence their biological activities and applications (Böck et al., 2020).

Tautomerism and Electronic Properties

A study on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a similar compound, provided insights into its tautomerism and divalent N(I) character. Such research contributes to the understanding of the electronic and structural properties of these compounds, which can be relevant in designing molecules with specific electronic properties (Bhatia, Malkhede, & Bharatam, 2013).

Anticancer Activity

Some derivatives of 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine have been synthesized and evaluated for their anticancer activities. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Abdo & Kamel, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar thiazole and pyridine derivatives .

Properties

IUPAC Name

4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.2ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H2,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJDYCLFSTWJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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